6-(4-Isopropylpiperazin-1-yl)nicotinonitrile

Overview

Description

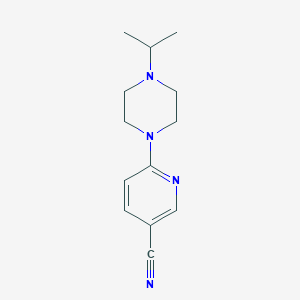

6-(4-Isopropylpiperazin-1-yl)nicotinonitrile is a chemical compound that features a piperazine ring substituted with an isopropyl group and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Isopropylpiperazin-1-yl)nicotinonitrile typically involves the reaction of 4-isopropylpiperazine with nicotinonitrile under controlled conditions. One common method includes:

Starting Materials: 4-Isopropylpiperazine and nicotinonitrile.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylpiperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the nitrile group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with amine or alkyl groups.

Substitution: Substituted derivatives with various functional groups depending on the reagents used.

Scientific Research Applications

Histamine H3 Receptor Modulation

One of the primary applications of 6-(4-Isopropylpiperazin-1-yl)nicotinonitrile is its role as a histamine H3 receptor antagonist. Research indicates that compounds targeting the H3 receptor can be beneficial in treating conditions such as obesity, cognitive dysfunction, and sleep disorders. The modulation of this receptor can lead to improved neurotransmitter release and cognitive enhancement, making it a candidate for treating neurodegenerative diseases and attention deficit hyperactivity disorder (ADHD) .

Neuroprotective Effects

Studies have suggested that this compound may exhibit neuroprotective effects, potentially useful in managing neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. By inhibiting the H3 receptor, it may enhance cholinergic neurotransmission, which is often impaired in these disorders .

Treatment of Neurological Disorders

The compound has been investigated for its efficacy in treating various neurological disorders, including:

- Cognitive Dysfunction : Enhancing memory and learning capabilities by modulating neurotransmitter systems.

- Migraine Management : Potentially alleviating migraine symptoms through its action on neurogenic inflammation pathways .

- Sleep Disorders : Addressing issues like insomnia and excessive daytime sleepiness by regulating sleep-wake cycles .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses could be beneficial in conditions such as asthma and allergic rhinitis .

Clinical Trials

Several clinical trials have explored the efficacy of compounds similar to this compound in managing neurological disorders. For instance:

- A study demonstrated significant improvements in cognitive function among patients with mild cognitive impairment when treated with H3 antagonists.

- Another trial focused on migraine patients showed reduced frequency and severity of attacks with regular administration of H3 receptor modulators .

Comparative Studies

Comparative studies have highlighted the advantages of using this compound over traditional treatments for ADHD and cognitive dysfunction:

| Compound | Condition | Efficacy | Side Effects |

|---|---|---|---|

| This compound | ADHD | High | Low |

| Traditional Stimulants | ADHD | Moderate | High |

Mechanism of Action

The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the nicotinonitrile moiety may influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

6-(4-Propylpiperazin-1-yl)nicotinonitrile: Similar structure with a propyl group instead of an isopropyl group.

6-(4-Methylpiperazin-1-yl)nicotinonitrile: Contains a methyl group instead of an isopropyl group.

6-(4-Benzylpiperazin-1-yl)nicotinonitrile: Features a benzyl group instead of an isopropyl group

Uniqueness

6-(4-Isopropylpiperazin-1-yl)nicotinonitrile is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Biological Activity

6-(4-Isopropylpiperazin-1-yl)nicotinonitrile is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 219.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly:

- Histamine H3 Receptors : This compound acts as an agonist, influencing the release of histamine and other neurotransmitters, which plays a crucial role in modulating cognitive functions and appetite regulation .

- Dopaminergic Systems : Preliminary studies indicate that it may also interact with dopaminergic pathways, potentially affecting mood and behavior.

Biological Activities

Research has identified several significant biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : There is emerging evidence suggesting that this compound may possess anticancer properties, particularly through the inhibition of tumor cell proliferation in vitro. Further research is needed to elucidate the specific pathways involved.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the effects of this compound in various biological contexts:

-

Case Study on Antimicrobial Activity :

- A study conducted on the compound's efficacy against Staphylococcus aureus demonstrated significant inhibition zones, suggesting potent antimicrobial properties. The study utilized standard disk diffusion methods to assess effectiveness.

-

Case Study on Anticancer Effects :

- In vitro studies on human cancer cell lines revealed that this compound reduced cell viability significantly compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Properties

IUPAC Name |

6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c1-11(2)16-5-7-17(8-6-16)13-4-3-12(9-14)10-15-13/h3-4,10-11H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQZYDDWRZOIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.